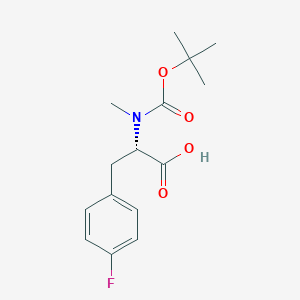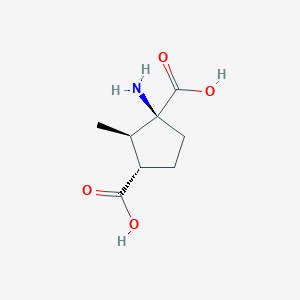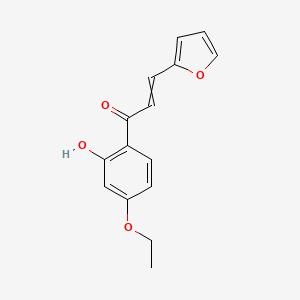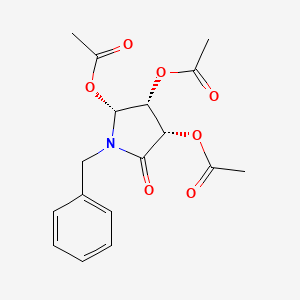
(2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes three chiral centers at positions 3, 4, and 5. The presence of these chiral centers makes it a valuable molecule for studying stereoselective reactions and for applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one typically involves the acetylation of a pyrrolidinone derivative. One common method includes the reaction of 1-benzylpyrrolidin-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 3, 4, and 5.
Industrial Production Methods
In an industrial setting, the production of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique stereochemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites in a stereoselective manner, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R,5R)-1-Benzyl-3,4,5-trihydroxypyrrolidin-2-one: Similar structure but lacks acetyl groups.
(3S,4R,5R)-1-Benzyl-3,4,5-trimethoxypyrrolidin-2-one: Similar structure with methoxy groups instead of acetyl groups.
Uniqueness
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying stereoselective reactions and for applications in various fields.
Propiedades
Número CAS |
155397-98-1 |
|---|---|
Fórmula molecular |
C17H19NO7 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-2,4-diacetyloxy-1-benzyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C17H19NO7/c1-10(19)23-14-15(24-11(2)20)17(25-12(3)21)18(16(14)22)9-13-7-5-4-6-8-13/h4-8,14-15,17H,9H2,1-3H3/t14-,15+,17+/m0/s1 |
Clave InChI |
UYUVTJQCTNMFTG-ZMSDIMECSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H](C(=O)N([C@@H]1OC(=O)C)CC2=CC=CC=C2)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(=O)N(C1OC(=O)C)CC2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


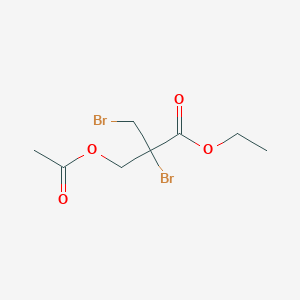
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)

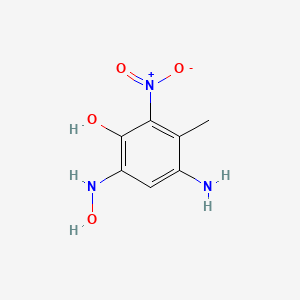
![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)
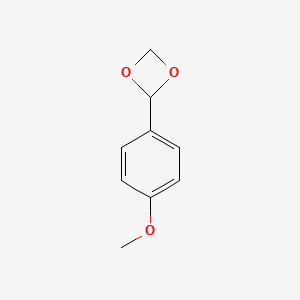


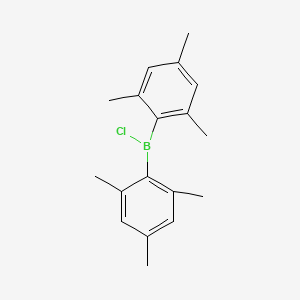
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)

